Lipophilicity (XLogP3-AA) Balances Permeability and Solubility
The 4-methylbenzoyl substituent confers an XLogP3-AA value of 2.2 for 1-(4-Methylbenzoyl)pyrrolidine [1], which is approximately 12% lower than the 4-chloro analog (LogP 2.5) and 51% higher than the 4-methoxy analog (LogP 1.46) . This intermediate lipophilicity is predictive of optimal membrane permeability while maintaining aqueous solubility suitable for in vitro assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 1-(4-Chlorobenzoyl)pyrrolidine: LogP 2.5; 1-(4-Methoxybenzoyl)pyrrolidine: LogP 1.46 |
| Quantified Difference | -12% vs. chloro; +51% vs. methoxy |
| Conditions | In silico computed partition coefficient (XLogP3-AA / LogP prediction) |
Why This Matters
Compounds with XLogP values between 2 and 3 are generally associated with favorable oral absorption and CNS penetration potential, making 1-(4-Methylbenzoyl)pyrrolidine a more balanced starting point for lead optimization compared to its more hydrophobic (chloro) or more polar (methoxy) counterparts.
- [1] PubChem. (2025). 1-(4-Methylbenzoyl)pyrrolidine: XLogP3-AA. National Center for Biotechnology Information. View Source
